allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate
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Overview
Description
Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core, a dihydrobenzo[b][1,4]dioxin moiety, and an allyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of appropriate phenolic compounds with ethyl acetoacetate under acidic or basic conditions.
Introduction of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the cyclization of catechol derivatives with appropriate reagents to form the dihydrobenzo[b][1,4]dioxin ring system.
Attachment of the Allyl Acetate Group: The final step involves the esterification of the chromen-4-one derivative with allyl acetate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the allyl acetate group, where nucleophiles such as amines or thiols replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Chromen-4-one Derivatives: Compounds such as flavones and isoflavones share the chromen-4-one core and exhibit similar biological activities.
Dihydrobenzo[b][1,4]dioxin Derivatives: Compounds like 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine and 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole share the dihydrobenzo[b][1,4]dioxin moiety.
Uniqueness
Allyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetate is unique due to the combination of the chromen-4-one core, the dihydrobenzo[b][1,4]dioxin moiety, and the allyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
prop-2-enyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O7/c1-3-7-29-23(25)14-31-20-12-21-17(10-15(20)4-2)24(26)18(13-30-21)16-5-6-19-22(11-16)28-9-8-27-19/h3,5-6,10-13H,1,4,7-9,14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTZHWTYFREUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC=C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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